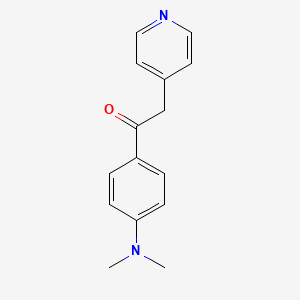![molecular formula C13H9N3O2 B13877576 1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)
1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a naphthalene moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The triazole ring, known for its stability and ability to participate in diverse chemical reactions, enhances the compound’s versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid typically involves a [3+2] cycloaddition reaction, commonly known as “click chemistry.” This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form the triazole ring . The naphthalene moiety is introduced through a subsequent coupling reaction.
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of automated systems and high-throughput screening can further optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolium salts.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Triazolium salts.
Reduction: Dihydrotriazoles.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to bind to biological targets.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The naphthalene moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Naphthalene derivatives: Compounds with a naphthalene moiety but different functional groups attached.
Uniqueness: 1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid is unique due to the combination of the triazole and naphthalene rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and the ability to participate in a wide range of chemical reactions .
Properties
Molecular Formula |
C13H9N3O2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-(triazol-2-yl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)11-6-5-9-3-1-2-4-10(9)12(11)16-14-7-8-15-16/h1-8H,(H,17,18) |
InChI Key |
SGPWXWLENRLJHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N3N=CC=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)





![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)
